REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[C:15]([CH3:16])=[CH:14][C:13]([N+:17]([O-:19])=[O:18])=[C:12]2[C:8]=1[CH2:9][CH2:10][CH2:11]2)(=O)=O.O.[I-:23].[Li+]>CN(C)C=O>[I:23][C:7]1[C:15]([CH3:16])=[CH:14][C:13]([N+:17]([O-:19])=[O:18])=[C:12]2[C:8]=1[CH2:9][CH2:10][CH2:11]2 |f:1.2.3|
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Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
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FC(S(=O)(=O)OC1=C2CCCC2=C(C=C1C)[N+](=O)[O-])(F)F
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Name
|
|
Quantity
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6.1 g
|
Type
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reactant
|
Smiles
|
O.[I-].[Li+]
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Type
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CUSTOM
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Details
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The mixture was stirred under an argon atmosphere at 150° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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Adding water, the reaction mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
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The organic layer was washed with a 1 mol/L aqueous solution of sodium hydroxide, water and brine successively
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2CCCC2=C(C=C1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |